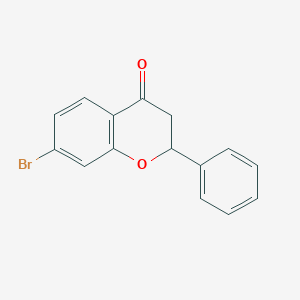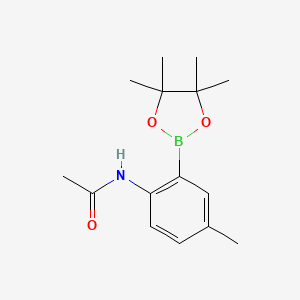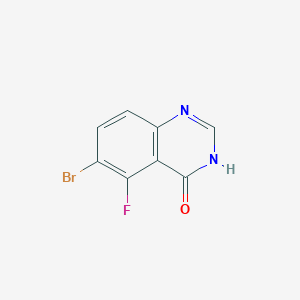
7-Bromo-2-phenyl-chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-phenyl-chroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 2nd position of the chroman-4-one skeleton. Chroman-4-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 7-Bromo-2-phenyl-chroman-4-one can be synthesized through various methods. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (Ⅰ) tris (triphenylphosphine) chloride. The reaction is carried out under 0.3 MPa of hydrogen pressure at 70°C for 20 hours, yielding approximately 79.8% .
化学反応の分析
Types of Reactions: 7-Bromo-2-phenyl-chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
7-Bromo-2-phenyl-chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Used in the development of pharmaceuticals and cosmetic products
作用機序
The mechanism of action of 7-Bromo-2-phenyl-chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase or target specific receptors involved in inflammatory pathways. The exact mechanism can vary depending on the biological activity being studied .
類似化合物との比較
Chroman-4-one: Lacks the bromine and phenyl substitutions but shares the core structure.
Flavanone (2-phenyl-chroman-4-one): Similar structure but without the bromine atom.
Isoflavone (3-phenyl-chroman-4-one): Differs in the position of the phenyl group.
Uniqueness: 7-Bromo-2-phenyl-chroman-4-one is unique due to the presence of both bromine and phenyl groups, which contribute to its distinct chemical and biological properties. These substitutions can enhance its reactivity and biological activity compared to other chroman-4-one derivatives .
特性
分子式 |
C15H11BrO2 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
7-bromo-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChIキー |
KRZMVVSZLNNWCF-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)







